molecular formula C10H14N2O5S B8299115 N-(2-Methoxyethyl)-N-methyl-4-nitrobenzenesulphonamide

N-(2-Methoxyethyl)-N-methyl-4-nitrobenzenesulphonamide

Cat. No. B8299115
M. Wt: 274.30 g/mol
InChI Key: NDKMEXCRPMLNLJ-UHFFFAOYSA-N
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Patent
US06908920B2

Procedure details

A stirred solution of triethylamine (2.4 ml, 17.23 mmol) and N-(2-methoxyethyl)methylamine (1.5 g, 16.85 mmol) in DCM (20 ml) was cooled in an ice/water bath. A solution of 4-nitrobenzenesulphonyl chloride (3.2 g, 14.45 mmol) in DCM (20 ml) was added dropwise. The reaction was stirred for one hour the cooling bath was removed and the mixture stirred for further 3 hours. The reaction mixture was washed with 1M hydrochloric acid (40 ml), water (30 ml) and then brine. The volatiles were evaporated to give the title compound (3.8 g). M/z: 245.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][O:9][CH2:10][CH2:11][NH:12][CH3:13].[N+:14]([C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1)([O-:16])=[O:15]>C(Cl)Cl>[CH3:8][O:9][CH2:10][CH2:11][N:12]([CH3:13])[S:23]([C:20]1[CH:19]=[CH:18][C:17]([N+:14]([O-:16])=[O:15])=[CH:22][CH:21]=1)(=[O:24])=[O:25]

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 g
Type
reactant
Smiles
COCCNC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for one hour the cooling bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the mixture stirred for further 3 hours
Duration
3 h
WASH
Type
WASH
Details
The reaction mixture was washed with 1M hydrochloric acid (40 ml), water (30 ml)
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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